molecular formula C10H9ClN2O B14075155 1-(3-Amino-5-cyanophenyl)-3-chloropropan-1-one

1-(3-Amino-5-cyanophenyl)-3-chloropropan-1-one

Cat. No.: B14075155
M. Wt: 208.64 g/mol
InChI Key: GYVLYTYFLBXEDW-UHFFFAOYSA-N
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Description

1-(3-Amino-5-cyanophenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes an amino group, a cyano group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-cyanophenyl)-3-chloropropan-1-one typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl amines with alkyl cyanoacetates under different conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-cyanophenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

1-(3-Amino-5-cyanophenyl)-3-chloropropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-cyanophenyl)-3-chloropropan-1-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the cyano group can participate in nucleophilic addition reactions, and the chloropropanone moiety can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Amino-5-cyanophenyl)-3-chloropropan-1-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and drug design.

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

3-amino-5-(3-chloropropanoyl)benzonitrile

InChI

InChI=1S/C10H9ClN2O/c11-2-1-10(14)8-3-7(6-12)4-9(13)5-8/h3-5H,1-2,13H2

InChI Key

GYVLYTYFLBXEDW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)CCCl)N)C#N

Origin of Product

United States

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